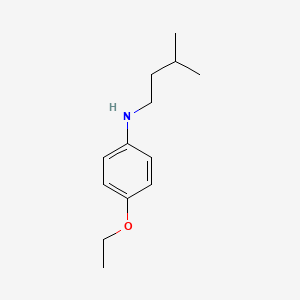

4-ethoxy-N-(3-methylbutyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-ethoxy-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)14-10-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |

InChI Key |

XGWHASGRKHDWIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Innovations for 4 Ethoxy N 3 Methylbutyl Aniline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 4-ethoxy-N-(3-methylbutyl)aniline, reveals several logical disconnections of the crucial carbon-nitrogen bond. This process allows for the identification of readily available or easily synthesizable precursors.

The most direct disconnection is at the N-alkyl bond, suggesting a reaction between 4-ethoxyaniline and a suitable 3-methylbutylating agent. This leads to the identification of 4-ethoxyaniline and an isopentyl (3-methylbutyl) halide or isovaleraldehyde (3-methylbutanal) as primary precursors.

Alternatively, disconnection at the aryl-nitrogen bond points towards a coupling reaction between an ethoxybenzene derivative and 3-methylbutylamine. This identifies 4-haloethoxybenzene (e.g., 4-bromoethoxybenzene or 4-iodoethoxybenzene) and 3-methylbutylamine as key starting materials.

These two primary retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Pathways for Analogous Structures

Several well-established methodologies in organic synthesis are applicable to the formation of the C-N bond in structures analogous to this compound. These can be broadly categorized into nucleophilic aromatic substitution, palladium-catalyzed aminations, and reductive amination protocols.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org For this reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comwikipedia.org While the ethoxy group in this compound is electron-donating, under forcing conditions or with specific activation, this pathway can be considered.

The reaction would involve the attack of 3-methylbutylamine on an activated 4-ethoxyphenyl derivative. The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org However, due to the electron-rich nature of the ethoxy-substituted ring, this method is generally less favorable compared to metal-catalyzed approaches for this specific target.

Palladium-Catalyzed Amination Methodologies (e.g., Buchwald-Hartwig, Ullmann-type)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, offering mild conditions and broad substrate scope.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing arylamines due to its high efficiency and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org For the synthesis of this compound, this would involve the coupling of 4-haloethoxybenzene with 3-methylbutylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form aryl-nitrogen bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using various ligands. nih.gov The Ullmann-type reaction, specifically the Goldberg reaction for C-N coupling, would involve the reaction of 4-haloethoxybenzene with 3-methylbutylamine in the presence of a copper catalyst. wikipedia.org While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool in the synthesis of arylamines. wikipedia.org

| Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates and primary/secondary amines | Mild conditions, high yields, broad scope wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halides and amines/alcohols/thiols | Often requires higher temperatures, useful for specific substrates wikipedia.orgorganic-chemistry.org |

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective method for the N-alkylation of amines. youtube.comyoutube.com This two-step process, often performed in a single pot, involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com

For the synthesis of this compound, this protocol would utilize 4-ethoxyaniline and isovaleraldehyde (3-methylbutanal) . The reaction proceeds by the formation of an N-(3-methylbutylidene)-4-ethoxyaniline intermediate, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the iminium ion over the starting carbonyl compound. youtube.com This method offers a direct and efficient route to the target molecule from readily available starting materials. Recent developments have also explored the use of other reducing systems, such as triethylsilane in the presence of trifluoroacetic acid, which can mediate the reductive N-alkylation of anilines with acetals. nih.gov

| Reactants | Intermediate | Reducing Agent | Product |

| 4-ethoxyaniline + Isovaleraldehyde | N-(3-methylbutylidene)-4-ethoxyaniline | NaBH3CN or NaBH(OAc)3 | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Mechanochemistry has emerged as a promising green chemistry approach.

Mechanochemical Synthesis Applications

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. researchgate.net This technique can lead to faster reaction times, higher yields, and reduced waste compared to traditional solution-based methods. researchgate.net

The application of mechanochemistry to the synthesis of secondary amines has been explored. For instance, mechanochemical versions of the Buchwald-Hartwig cross-coupling reaction have been developed, demonstrating the potential for solvent-free or solvent-minimized synthesis of arylamines. acs.org These methods often utilize ball milling to facilitate the reaction between an aryl halide and an amine in the presence of a palladium catalyst and a solid base. acs.org While specific application to this compound has not been detailed, the principles of mechanochemical C-N bond formation are directly applicable.

Furthermore, mechanochemical approaches to amide synthesis have been well-documented, which share mechanistic similarities with some amine synthesis routes. researchgate.netacs.org The development of mechanochemical methods for reductive amination is also an active area of research, which could provide a completely solvent-free pathway to this compound from 4-ethoxyaniline and isovaleraldehyde.

Photocatalytic Approaches in C-N Bond Formation

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering an alternative to traditional methods for C-N bond formation. rsc.org These methods utilize visible light to activate substrates, often under mild reaction conditions. princeton.edu The construction of the C-N bond in compounds like this compound can be envisioned through photocatalytic pathways that generate reactive nitrogen-centered radicals. researchgate.net

One general approach involves the oxidation of an amine by a photoexcited catalyst to form a nitrogen radical cation. nih.gov This reactive intermediate can then undergo coupling with a suitable carbon-centered radical or participate in addition reactions to form the desired C-N bond. researchgate.netnih.gov For the synthesis of this compound, this could involve the photocatalytic coupling of 4-ethoxyaniline with a suitable precursor for the 3-methylbutyl group.

Recent advancements have highlighted photocatalyst-free C-N bond formation, where the substrate itself absorbs light, leading to the desired transformation. rsc.org Visible-light-induced N-alkylation of anilines has been successfully demonstrated using various additives under mild conditions. nih.gov For instance, the reaction of anilines with carbonyl compounds can be facilitated by light and an ammonium (B1175870) salt, leading to the corresponding N-alkylated products with good to excellent yields. nih.gov

Table 1: Examples of Photocatalytic N-Alkylation of Anilines

| Catalyst/Additive | Light Source | Solvent | Yield (%) | Reference |

| Ru(bpz)₃₂ | 18W LED | CH₃CN | 31-85 | nih.gov |

| NH₄Br | 50W 420 nm LED | Hexane | 94 | nih.gov |

This table presents generalized data from studies on analogous compounds and is for illustrative purposes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has revolutionized organic chemistry by significantly reducing reaction times and often improving yields. acs.orgnih.gov This technology has been effectively applied to the synthesis of N-substituted anilines and related compounds. nih.govorganic-chemistry.org The direct reaction of anilines with alkyl halides or other electrophiles can be accelerated under microwave irradiation, leading to the rapid formation of the desired products. acs.org

For the synthesis of this compound, a mixture of 4-ethoxyaniline and a 3-methylbutyl halide could be subjected to microwave irradiation, likely in the presence of a base to neutralize the formed acid. acs.org Solvent-free conditions or the use of high-boiling point, polar solvents that efficiently absorb microwave energy can further enhance the reaction rate. organic-chemistry.org The efficiency of this method makes it an attractive option for rapid library synthesis and process optimization. vanderbilt.edu

A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which is high-yielding and environmentally friendly due to the absence of organic solvents and catalysts. nih.gov This approach, while not directly applicable to the N-alkylation step, highlights the potential of microwave technology in the broader synthetic scheme of substituted anilines.

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters.

Solvent System Selection and Effect on Reaction Efficiency

In the context of N-alkylation of anilines, ionic liquids have been explored as "green" alternatives to volatile organic solvents. psu.edu These solvents can influence the chemoselectivity of the reaction, with the nature of the anion affecting the formation of mono- versus di-alkylated products. psu.edu DFT calculations have also been employed to understand the distinctive chemoselectivity of N-alkylation versus C-alkylation in different solvents, highlighting the intricate interplay between solvent effects and reaction selectivity. acs.org

Catalyst and Ligand Design for Improved Selectivity

The challenge of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, is a significant hurdle in the synthesis of secondary amines like this compound. psu.edu The design of selective catalysts is therefore of paramount importance.

Zeolite catalysts have been shown to be effective for the selective N-alkylation of anilines, with the pore size and shape of the zeolite, along with the reaction temperature, controlling the product distribution. google.com Bifunctional catalysts, such as palladium supported on magnesium oxide (Pd/MgO), have also been developed for the selective monoalkylation of amines with alcohols. researchgate.net The mechanism involves a cascade of reactions including alcohol oxidation, imine formation, and subsequent hydrogenation, with the catalyst's structure influencing its selectivity. researchgate.net Furthermore, manganese pincer complexes have demonstrated high selectivity for the mono-N-alkylation of anilines with a variety of alcohols under mild conditions. nih.gov

Table 2: Catalyst Systems for Selective N-Alkylation of Anilines

| Catalyst System | Key Feature | Selectivity | Reference |

| Acidic Zeolites | Shape-selective pores | High for N-alkylation at lower temperatures | google.com |

| Pd/MgO | Bifunctional metal/base | High for monoalkylation | researchgate.net |

| Manganese Pincer Complexes | Defined metal complex | High for monoalkylation | nih.gov |

This table presents generalized data from studies on analogous compounds and is for illustrative purposes.

Kinetic Studies and Mechanistic Insights in Synthesis

Understanding the reaction mechanism and kinetics is crucial for optimizing synthetic protocols. Kinetic studies on the N-alkylation of anilines have provided valuable insights into the rate-determining steps and the factors influencing the reaction rate. For instance, in the alkylation of aniline (B41778) with benzyl (B1604629) alcohol over a Ni/O-clay catalyst, kinetic studies validated a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. researchgate.net

Mechanistic investigations into the N-alkylation of aniline with benzyl alcohol on Hf-Beta zeolite revealed an initial induction period, suggesting a complex activation process. researchgate.net The ratio of reactants was also found to significantly impact the reaction rate and selectivity. researchgate.net In some catalytic systems, the hydride transfer from the metal catalyst to the intermediate imine has been identified as the rate-controlling step of the process. researchgate.net These fundamental studies provide a rational basis for the design of more efficient and selective synthetic routes toward this compound.

Chemical Reactivity and Transformation Pathways of 4 Ethoxy N 3 Methylbutyl Aniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-ethoxy-N-(3-methylbutyl)aniline is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the ethoxy group (-OEt) and the N-(3-methylbutyl)amino group (-NH-isoamyl).

Regioselectivity and Electronic Directing Effects

Both the ethoxy and the N-alkylamino groups are powerful activating groups and are classified as ortho, para-directors in electrophilic aromatic substitution reactions. This is a consequence of their ability to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during the reaction. The resonance structures show an increased electron density at the positions ortho and para to these substituents.

In the case of this compound, the para position is already occupied by the ethoxy group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the N-(3-methylbutyl)amino group (positions 2 and 6) and the position ortho to the ethoxy group (position 3 and 5). The N-alkylamino group is generally a stronger activating group than the ethoxy group. Consequently, substitution is expected to occur predominantly at the positions ortho to the amino group. However, the bulky 3-methylbutyl group on the nitrogen atom can exert significant steric hindrance, potentially favoring substitution at the less hindered position 3.

Nitration Studies

The nitration of N-alkylanilines is often complex, as the strongly acidic conditions (typically a mixture of nitric acid and sulfuric acid) can lead to protonation of the amino group, forming an anilinium ion. This protonated group is strongly deactivating and a meta-director. However, methods using milder reagents have been developed to achieve regioselective nitration. For instance, the use of tert-butyl nitrite (B80452) has been reported for the regioselective ring nitration of N-alkyl anilines. researchgate.net

For this compound, nitration would be expected to introduce a nitro group (-NO₂) onto the aromatic ring. Given the directing effects of the existing substituents, the primary products would be 4-ethoxy-N-(3-methylbutyl)-2-nitroaniline and potentially a smaller amount of 4-ethoxy-N-(3-methylbutyl)-3-nitroaniline. Direct nitration with mixed acids could also lead to oxidation byproducts. To favor ring nitration and avoid oxidation, milder conditions are preferable.

Table 1: Predicted Products of Nitration of this compound

| Product Name | Position of Nitration | Predicted Relative Yield |

| 4-ethoxy-N-(3-methylbutyl)-2-nitroaniline | ortho to the amino group | Major |

| 4-ethoxy-N-(3-methylbutyl)-3-nitroaniline | ortho to the ethoxy group | Minor |

Halogenation Investigations

The high reactivity of anilines makes direct halogenation with elemental halogens like bromine or chlorine often difficult to control, leading to polyhalogenated products. nih.gov For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. researchgate.net To achieve monohalogenation, milder halogenating agents or protective strategies are typically employed. The use of copper halides in ionic liquids has been shown to achieve regioselective para-halogenation of unprotected anilines. nih.gov

For this compound, halogenation is expected to occur at the vacant ortho positions. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like hexafluoroisopropanol can provide better control over the regioselectivity. mt.commasterorganicchemistry.com The primary products would be the 2-halo and potentially the 3-halo derivatives.

Table 2: Predicted Products of Monohalogenation of this compound

| Halogenating Agent | Product Name | Position of Halogenation |

| N-Bromosuccinimide (NBS) | 2-bromo-4-ethoxy-N-(3-methylbutyl)aniline | ortho to the amino group |

| N-Chlorosuccinimide (NCS) | 2-chloro-4-ethoxy-N-(3-methylbutyl)aniline | ortho to the amino group |

Reactions Involving the Aniline Nitrogen Functionality

The lone pair of electrons on the nitrogen atom of the N-(3-methylbutyl)amino group makes it nucleophilic and susceptible to reactions with various electrophiles.

Acylation and Sulfonylation Reactions

Acylation: The aniline nitrogen can be readily acylated by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction converts the secondary amine into an amide. For example, reaction with acetyl chloride would yield N-acetyl-4-ethoxy-N-(3-methylbutyl)aniline. Friedel-Crafts acylation can also occur on the aromatic ring, but direct acylation on the nitrogen is generally a more facile process. orgsyn.orgyoutube.com

Sulfonylation: Similarly, sulfonylation of the aniline nitrogen can be achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction forms a sulfonamide, a functional group present in many pharmaceutical compounds. The reaction of this compound with p-toluenesulfonyl chloride would yield N-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-methylbenzenesulfonamide.

Table 3: Products of N-Acylation and N-Sulfonylation

| Reagent | Product Class | Product Name |

| Acetyl chloride | Amide | N-acetyl-4-ethoxy-N-(3-methylbutyl)aniline |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-methylbenzenesulfonamide |

Oxidation Pathways and Product Characterization

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen atom is susceptible to oxidation, and the electron-rich aromatic ring can also be oxidized.

With a mild oxidizing agent like hydrogen peroxide, the oxidation of anilines can proceed in a stepwise manner. The initial product is often the corresponding N-phenylhydroxylamine. Further oxidation can lead to a nitrosobenzene (B162901), and ultimately a nitrobenzene (B124822) derivative. masterorganicchemistry.com The oxidation of aniline with hydrogen peroxide has been shown to yield nitrosobenzene initially, which can then couple with aniline to form azobenzene. The specific products from the oxidation of this compound would depend on controlling the stoichiometry of the oxidant and the reaction conditions. Stronger oxidizing agents can lead to the formation of quinone-like structures or polymeric materials.

Characterization of these oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the structure of the products, and Mass Spectrometry (MS) to confirm the molecular weight.

Table 4: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (controlled) | N-(4-ethoxyphenyl)-N-(3-methylbutyl)hydroxylamine, 1-ethoxy-4-(3-methylbutylnitroso)benzene |

| Strong Oxidizing Agents | Complex mixtures, potentially quinone-imines, polymeric materials |

Amine-Based Condensation Reactions

The secondary amine functionality in this compound is a key site for condensation reactions, particularly with carbonyl compounds. These reactions typically involve the nucleophilic attack of the amine on an electrophilic carbonyl carbon, followed by the elimination of a water molecule.

One of the most significant condensation reactions for secondary amines is the formation of enamines. masterorganicchemistry.com When this compound reacts with an aldehyde or a ketone in the presence of an acid catalyst, an enamine is formed. masterorganicchemistry.com This reaction is a reversible process where the removal of water drives the equilibrium towards the product. masterorganicchemistry.com

For instance, the reaction with a generic ketone, such as acetone, would proceed as follows:

Reaction Scheme: Enamine Formation

The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the enamine. The electron-donating nature of the ethoxy group on the aniline ring can influence the nucleophilicity of the amine, potentially affecting the reaction rate.

Furthermore, while primary amines condense with carbonyls to form imines, secondary amines like this compound cannot form stable imines as they lack a second proton on the nitrogen to be eliminated. Instead, the resulting iminium ion intermediate readily deprotonates at an adjacent carbon to yield the enamine. masterorganicchemistry.comlibretexts.org

The table below summarizes the expected outcomes of condensation reactions with various carbonyl compounds.

| Carbonyl Reactant | Expected Product Type | Catalyst |

| Aldehyde (e.g., Acetaldehyde) | Enamine | Acid (e.g., TsOH) |

| Ketone (e.g., Cyclohexanone) | Enamine | Acid (e.g., H₂SO₄) |

| Acid Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Pyridine) |

| Anhydride (e.g., Acetic anhydride) | Amide | Base (e.g., Triethylamine) |

It is important to note that the reaction with acid chlorides and anhydrides results in N-acylation, forming an amide, which is a stable and common transformation for secondary amines. libretexts.org

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) attached to the aromatic ring is an electron-donating group due to the lone pairs on the oxygen atom. This has a significant influence on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The ethoxy group activates the ring, making it more susceptible to attack by electrophiles, and directs incoming substituents primarily to the ortho and para positions relative to itself.

However, since the para position is already occupied by the N-(3-methylbutyl)amino group, electrophilic substitution will be directed to the ortho positions (positions 2 and 6) relative to the ethoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, likely at the position ortho to the ethoxy group.

Halogenation: Treatment with halogens (e.g., Br₂ in the presence of a Lewis acid) would result in the substitution of a hydrogen atom with a halogen atom on the ring.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an alkyl or acyl group, respectively, onto the aromatic ring.

The major expected products for these reactions are summarized below.

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-ethoxy-N-(3-methylbutyl)aniline |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-ethoxy-N-(3-methylbutyl)aniline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(N-(3-methylbutyl)amino)-5-ethoxyphenyl)ethan-1-one |

Cleavage of the ether linkage is also a possible reaction under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would yield the corresponding phenol, 4-(N-(3-methylbutyl)amino)phenol, and ethyl halide.

Reactivity of the 3-Methylbutyl Chain

The 3-methylbutyl group, also known as the isoamyl group, is a saturated alkyl chain. Generally, alkyl chains are the least reactive portions of a molecule. However, they can undergo free radical halogenation at high temperatures or in the presence of UV light. This reaction is typically not very selective and can lead to a mixture of halogenated products at different positions on the alkyl chain.

For this compound, free radical bromination, for example, could lead to substitution at various positions on the 3-methylbutyl chain. The tertiary carbon atom in the chain would be the most susceptible to radical attack due to the relative stability of the resulting tertiary radical.

Potential Sites of Radical Halogenation on the 3-Methylbutyl Chain

| Position on Chain | Type of Carbon | Relative Reactivity |

| C1' (adjacent to N) | Secondary | Moderate |

| C2' | Secondary | Moderate |

| C3' | Tertiary | High |

| C4' (methyl groups) | Primary | Low |

Oxidation of the alkyl chain can occur under strong oxidizing conditions, but this would likely also affect other, more reactive parts of the molecule, such as the amine and the activated aromatic ring.

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy N 3 Methylbutyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-ethoxy-N-(3-methylbutyl)aniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-donating ethoxy group are expected to be shielded and resonate at a lower chemical shift compared to the protons ortho to the nitrogen atom.

The protons of the ethoxy group will present as a triplet for the methyl group and a quartet for the methylene (B1212753) group, a result of spin-spin coupling with each other. The N-alkyl substituent, the 3-methylbutyl (isopentyl) group, will show more complex signals. The two methylene groups adjacent to the nitrogen and the methine proton will likely have overlapping multiplets. The non-equivalent methyl groups at the terminus of the alkyl chain are expected to appear as a doublet.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~6.6 | d | 2H | Ar-H (ortho to -NH) |

| ~4.0 | q | 2H | -OCH₂CH₃ |

| ~3.1 | t | 2H | -NHCH ₂CH₂- |

| ~1.8 | m | 1H | -CH(CH₃)₂ |

| ~1.6 | m | 2H | -NHCH₂CH ₂- |

| ~1.4 | t | 3H | -OCH₂CH ₃ |

| ~0.9 | d | 6H | -CH(CH ₃)₂ |

Note: Predicted data based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic region will display four distinct signals for the six carbon atoms of the benzene ring due to symmetry. The carbon atom bearing the ethoxy group and the carbon atom bonded to the nitrogen will have characteristic chemical shifts influenced by the electronegativity of oxygen and nitrogen. The aliphatic carbons of the ethoxy and 3-methylbutyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~152 | Ar-C (-OCH₂CH₃) |

| ~142 | Ar-C (-NH) |

| ~115 | Ar-CH (ortho to -NH) |

| ~114 | Ar-CH (ortho to -OCH₂CH₃) |

| ~64 | -OC H₂CH₃ |

| ~45 | -NHC H₂- |

| ~39 | -NHCH₂C H₂- |

| ~26 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

| ~15 | -OCH₂C H₃ |

Note: Predicted data based on analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for the complex alkyl chain, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the triplet and quartet of the ethoxy group, and trace the connectivity of the protons along the 3-methylbutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the ethoxy and 3-methylbutyl groups to the aniline (B41778) ring by observing correlations from the methylene protons of these groups to the aromatic carbons.

Isotopic Labeling Studies for Complex Systems

In cases of extreme signal overlap or for studying reaction mechanisms, isotopic labeling can be employed. For instance, selective deuteration of the 3-methylbutyl group would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum, simplifying the spectrum and aiding in the assignment of the remaining signals. Similarly, enrichment with ¹³C at a specific position would result in a significantly enhanced signal in the ¹³C NMR spectrum, confirming its chemical shift. While not routinely necessary for a molecule of this complexity, it remains a powerful tool for intricate structural problems.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the aromatic C-H and C=C bonds, the C-O ether linkage, and the aliphatic C-H bonds.

The N-H stretching vibration of the secondary amine is anticipated to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy and 3-methylbutyl groups will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the aryl ether is expected to produce a strong absorption band around 1240 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Frequency (cm⁻¹) | Vibration |

| 3350-3450 | N-H Stretch |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1600, 1510 | Aromatic C=C Stretch |

| 1240 | Aryl C-O Stretch |

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for anilines is the alpha-cleavage next to the nitrogen atom. This would lead to the loss of an alkyl radical from the 3-methylbutyl group. Another likely fragmentation is the loss of the ethyl group from the ethoxy substituent. The base peak in the spectrum could correspond to a stable fragment resulting from these cleavage events. Predicted mass spectrometry data for the related compound 4-methoxy-N-(3-methylbutyl)aniline suggests that the molecular ion peak would be prominent. uni.lu

Predicted Fragmentation for this compound:

| m/z | Fragment |

| 207 | [M]⁺ |

| 178 | [M - C₂H₅]⁺ |

| 150 | [M - C₄H₉]⁺ |

| 134 | [M - C₅H₁₁]⁺ |

| 108 | [C₆H₄ONH₂]⁺ |

Note: Predicted data based on common fragmentation pathways for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. In the case of aromatic amines like this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum of aniline and its derivatives is primarily characterized by two types of transitions: π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-intensity absorptions. The n → π* transitions involve the excitation of a non-bonding electron, in this case from the lone pair on the nitrogen atom of the amine group, to a π* antibonding orbital of the benzene ring. These transitions are generally of lower intensity compared to the π → π* transitions.

The presence of an ethoxy group (-OCH2CH3) at the para position to the amino group in this compound is expected to have a significant influence on the UV-Vis spectrum. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an effect known as resonance or mesomeric effect. This electron-donating characteristic increases the electron density of the aromatic ring, which in turn affects the energy levels of the molecular orbitals. Consequently, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction in the energy gap typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene.

Furthermore, the substitution of a hydrogen atom on the nitrogen with a 3-methylbutyl (isoamyl) group also influences the electronic spectrum. Alkyl groups are weakly electron-donating through an inductive effect. This N-alkylation can cause a slight bathochromic shift and potentially a hyperchromic effect (an increase in absorption intensity) on the absorption bands.

Based on the data for p-anisidine (B42471) and the known effects of alkoxy and N-alkyl substituents, the expected UV-Vis absorption bands for this compound are summarized in the table below. It is important to note that these are estimated values and the actual experimental values may vary.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~ 200 - 210 | Substituted Benzene Ring |

| π → π* | ~ 235 - 245 | Substituted Benzene Ring |

| n → π* / π → π* | ~ 300 - 310 | N-Alkyl Amino Group / Substituted Benzene Ring |

The band around 300-310 nm is of particular interest as it arises from the interaction of the nitrogen lone pair with the aromatic system, often referred to as the benzenoid band, which is sensitive to substitution on the benzene ring and the nitrogen atom. The solvent in which the spectrum is recorded can also influence the position and intensity of these absorption bands due to solute-solvent interactions.

Theoretical and Computational Studies on 4 Ethoxy N 3 Methylbutyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like 4-ethoxy-N-(3-methylbutyl)aniline, DFT methods can provide significant insights into its fundamental characteristics. A commonly used approach for such organic molecules involves the B3LYP functional combined with a 6-31G basis set, which has been shown to provide a good balance between accuracy and computational cost for similar compounds. najah.eduepstem.net

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule, providing a theoretical structure that can be compared with experimental data if available. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformer.

A conformational analysis would also be crucial to identify various stable conformers and the energy barriers between them. This is particularly relevant for the flexible 3-methylbutyl and ethoxy groups, which can rotate around single bonds. By mapping the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy structure and other low-energy conformers that may be present at room temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)* (Note: The following data is illustrative and based on typical values for similar molecular structures, as direct experimental or calculated data for this specific compound is not readily available in public literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (aniline) | 1.395 |

| N-C (alkyl) | 1.468 | |

| C-O (ethoxy) | 1.365 | |

| O-C (ethyl) | 1.442 | |

| C=C (aromatic) | 1.390 - 1.405 | |

| Bond Angle (°) | C-N-C | 121.5 |

| C-O-C | 118.0 | |

| N-C-C (alkyl chain) | 112.3 | |

| Dihedral Angle (°) | C-C-N-C | 178.5 |

| C-O-C-C | 179.2 |

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically located on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 5.10 |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms. These theoretical spectra can be compared with experimental spectra to aid in the identification and characterization of the compound. For example, the calculations would predict the frequencies for the N-H stretch, C-N stretch, C-O stretch, and various aromatic C-H and C=C vibrations.

Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C). epstem.net These predicted spectra can be invaluable in interpreting experimental NMR data and confirming the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is for illustrative purposes.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3400 - 3450 |

| C-H Stretch (aromatic) | Aromatic Ring | 3050 - 3150 |

| C-H Stretch (aliphatic) | Alkyl Chains | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1580 - 1620 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

| C-O Stretch | Ether | 1200 - 1270 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transformation of reactants to products, it is possible to gain a detailed understanding of the reaction pathway.

For a given reaction involving this compound, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Characterizing the geometry of the TS provides insights into the bond-breaking and bond-forming processes.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction rate. These calculations can be used to compare different possible reaction pathways and determine the most likely mechanism.

A more comprehensive understanding of a reaction can be obtained by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecular system as a function of the positions of its atoms. For a chemical reaction, a two-dimensional PES can be created by plotting the energy against two key geometric parameters that change during the transformation (e.g., two bond distances).

This map will show the reactants, products, and any intermediates in energy minima, and the transition states as saddle points connecting these minima. By tracing the lowest energy path from reactants to products on the PES, the intrinsic reaction coordinate (IRC) can be determined, which provides a detailed picture of the molecular geometry changes throughout the reaction. For this compound, this could be applied to study reactions such as N-alkylation, electrophilic aromatic substitution, or oxidation.

Intermolecular Interactions and Hydrogen Bonding Analysis

No published studies have specifically analyzed the intermolecular interactions or hydrogen bonding patterns of this compound. Such studies would typically employ quantum chemical calculations to identify and quantify the nature and strength of non-covalent interactions.

In related substituted anilines, research has highlighted the importance of hydrogen bonding involving the amino group (N-H) as a hydrogen bond donor and the oxygen of the alkoxy group as a potential acceptor. nih.govresearchgate.net The interplay of these interactions, along with van der Waals forces and potential π-π stacking of the aromatic rings, would be expected to govern the supramolecular structure of this compound in the solid state and its behavior in solution. However, without specific computational data, any description of these interactions remains hypothetical.

Molecular Dynamics Simulations for Conformational Sampling

There is no available research detailing molecular dynamics (MD) simulations for the conformational sampling of this compound. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating the atomic motions over time.

For this compound, MD simulations could provide valuable insights into:

The preferred conformations of the flexible N-(3-methylbutyl) and ethoxy side chains.

The rotational barriers around the C-N and C-O bonds.

General studies on other aniline derivatives have utilized MD simulations to understand solvation dynamics and structural relaxation, but these findings cannot be directly extrapolated to the specific conformational behavior of this compound. capes.gov.br

Structure Reactivity Relationships and Design Principles for 4 Ethoxy N 3 Methylbutyl Aniline Derivatives

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 4-ethoxy-N-(3-methylbutyl)aniline is significantly influenced by the electronic properties of its substituents: the activating ethoxy group and the N-(3-methylbutyl)amino group.

The amino group, with its lone pair of electrons on the nitrogen atom, is a powerful activating group. oneclass.com This is due to a strong +R (resonance) effect, where the lone pair is delocalized into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The N-alkylation with the 3-methylbutyl group further enhances this effect due to the positive inductive effect (+I) of the alkyl group, which pushes electron density towards the nitrogen atom. mdpi.com

The ethoxy group at the para position is also an activating group, primarily through its +R effect, where one of the lone pairs on the oxygen atom is donated to the aromatic ring. oneclass.com This donation of electron density further enriches the benzene ring, making it significantly more reactive than benzene itself towards electrophilic aromatic substitution. In fact, alkoxy groups like methoxy (B1213986) can accelerate reaction rates by a factor of 10,000 compared to benzene. oneclass.com The combined electron-donating effects of the para-ethoxy group and the amino group make the aromatic ring of this compound highly activated.

| Substituent | Electronic Effect | Impact on Aromatic Ring |

| -NH(CH₂CH₂CH(CH₃)₂) (N-(3-methylbutyl)amino) | Strong +R (resonance), Weak +I (inductive) | Strong activation, increased electron density |

| -OCH₂CH₃ (Ethoxy) | Strong +R (resonance), Weak -I (inductive) | Strong activation, increased electron density |

This table summarizes the electronic effects of the substituents on the aromatic ring of this compound.

Steric Effects of N-Alkyl and Alkoxy Groups

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in the reactivity of this compound.

The N-(3-methylbutyl) group, being a branched alkyl chain, introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the approach of reagents to the nitrogen atom and to the adjacent ortho positions on the aromatic ring. For instance, in reactions involving the nitrogen atom itself, such as N-alkylation or protonation, the bulky N-alkyl group can slow down the reaction rate compared to less hindered anilines. mdpi.com

Similarly, the ethoxy group, while less bulky than the N-(3-methylbutyl) group, still exerts a steric influence on the neighboring ortho positions. The size of the alkoxy group can affect the rate of hydrolysis in related compounds. researchgate.net In electrophilic aromatic substitution reactions, the steric bulk of both the N-alkyl and alkoxy groups can influence the regioselectivity, potentially favoring substitution at the less hindered positions.

| Group | Steric Effect | Potential Impact |

| -NH(CH₂CH₂CH(CH₃)₂) (N-(3-methylbutyl)amino) | High steric bulk | Hinders reactions at the nitrogen and ortho positions |

| -OCH₂CH₃ (Ethoxy) | Moderate steric bulk | Can influence reactivity at adjacent positions |

This table outlines the steric effects of the N-alkyl and alkoxy groups in this compound.

Influence of Substituent Position on Reaction Selectivity

The positions of the ethoxy and N-(3-methylbutyl)amino groups on the aromatic ring are key determinants of reaction selectivity, particularly in electrophilic aromatic substitution reactions.

Both the amino group and the ethoxy group are ortho-, para-directing activators. oneclass.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the ethoxy group is in the para position relative to the amino group. This arrangement has a profound effect on the regioselectivity of substitution reactions.

The positions ortho to the powerful amino group (positions 2 and 6) and ortho to the ethoxy group (positions 3 and 5) are activated. However, the amino group is generally a stronger activating group than the ethoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group. Given that the N-(3-methylbutyl) group introduces steric hindrance, substitution at position 2 (and 6) might be sterically hindered. This could lead to a preference for substitution at positions 3 and 5, which are ortho to the ethoxy group and meta to the amino group. The interplay between the strong activating effect of the amino group and the steric hindrance it creates makes predicting the exact regioselectivity complex and often dependent on the specific reaction conditions and the nature of the electrophile. rsc.org

| Position on Aromatic Ring | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| 2, 6 (ortho to -NHR) | Strongly activated by -NHR group | High from N-(3-methylbutyl) group | Possible, but may be sterically hindered |

| 3, 5 (ortho to -OEt) | Activated by -OEt group | Moderate from ethoxy group | Favorable for electrophilic substitution |

This table analyzes the influence of substituent position on the selectivity of electrophilic aromatic substitution on this compound.

Design Considerations for Tailored Chemical Properties

The understanding of structure-reactivity relationships allows for the strategic design of this compound derivatives with tailored chemical properties.

To enhance nucleophilicity, for example, for applications in polymer synthesis or as chemical intermediates, one could introduce additional electron-donating groups onto the aromatic ring. rsc.org Conversely, to decrease the reactivity and increase the stability of the compound, electron-withdrawing groups could be incorporated. libretexts.org

The modification of the N-alkyl group also presents a route to fine-tune the compound's properties. Altering the length or branching of the alkyl chain can modulate the steric environment around the nitrogen atom, thereby influencing its basicity and nucleophilicity. mdpi.com For instance, replacing the 3-methylbutyl group with a smaller, less branched alkyl group would reduce steric hindrance and potentially increase the rate of reactions at the nitrogen center.

Furthermore, the synthesis of derivatives can be designed to favor specific isomers by carefully choosing the reaction conditions and reagents, taking into account the directing effects and steric influences of the existing substituents. nih.gov This is particularly relevant in the development of materials with specific electronic or optical properties, where the precise arrangement of substituents is critical. rsc.org

Advanced Applications of 4 Ethoxy N 3 Methylbutyl Aniline As a Chemical Precursor

Role in the Synthesis of Complex Organic Architectures

The 4-ethoxy-N-(3-methylbutyl)aniline scaffold is a valuable building block for constructing larger, more complex molecular frameworks. The secondary amine and the activated phenyl ring are key reactive sites for forming new carbon-nitrogen and carbon-carbon bonds, essential steps in elaborating intricate organic structures.

One primary application is in the synthesis of Schiff bases. Schiff bases, or azomethines, are formed through the condensation of a primary or secondary amine with an aldehyde or ketone. While this compound is a secondary amine and cannot form a traditional Schiff base itself, its precursor, 4-ethoxyaniline, readily reacts to form complex Schiff base ligands. ekb.egresearchgate.netmdpi.comnih.gov Subsequent N-alkylation to introduce the 3-methylbutyl group would yield complex, sterically hindered architectures. These molecules are not only important in their own right but also serve as intermediates for synthesizing heterocyclic compounds and as ligands for creating coordination complexes with diverse applications in catalysis and materials science. mdpi.comnih.gov

The general synthetic route involves the reaction of the parent aniline (B41778) derivative with a carbonyl compound, often under acid catalysis, to form the characteristic C=N double bond of the imine. nih.gov

Table 1: Examples of Schiff Bases Derived from Aniline Derivatives and their Potential Applications

| Aniline Precursor | Carbonyl Compound | Resulting Schiff Base Type | Potential Application Area |

|---|---|---|---|

| 4-Ethoxyaniline | Salicylaldehyde | N-(salicylidene)-4-ethoxyaniline | Metal Ion Chelation, Catalysis |

| 4-Ethoxyaniline | Acetylacetone | N,N'-(acac)-bis(4-ethoxyaniline) | Coordination Chemistry |

| Aniline | Cinnamaldehyde | N-(cinnamylidene)aniline | Organic Synthesis Intermediate |

| 4-Nitroaniline | Benzaldehyde | N-(benzylidene)-4-nitroaniline | Nonlinear Optical Materials |

This table illustrates the types of complex structures accessible from aniline precursors like 4-ethoxyaniline.

Utilization in Material Science for Functional Polymer Development

In material science, aniline derivatives are critical monomers for the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. nih.govnih.gov The incorporation of substituents onto the aniline ring or the nitrogen atom is a key strategy for tuning the properties of the resulting polymer. The oxidative polymerization of this compound, or its copolymerization with aniline, could yield functional polymers with tailored characteristics. nih.govresearchgate.net

The presence of the ethoxy group (-OC2H5) at the para-position increases the electron density of the aromatic ring, which can facilitate polymerization and influence the electronic properties of the polymer backbone. The N-(3-methylbutyl) group is a bulky, non-polar substituent that would significantly impact the polymer's processability. By increasing the steric hindrance between polymer chains, this group can disrupt packing, thereby enhancing solubility in common organic solvents. researchgate.net This is a crucial advantage, as the poor solubility of unsubstituted PANI is a major limitation for its application.

The resulting polymer would be a member of the vast family of polyaniline derivatives, whose properties are highly dependent on their molecular structure and doping level.

Table 2: Influence of Aniline Substituents on Polyaniline (PANI) Properties

| Monomer | Expected Polymer Property Modification | Rationale |

|---|---|---|

| Aniline (unsubstituted) | Low solubility, high conductivity (doped) | Forms rigid, highly conjugated backbone. |

| 2-Methoxyaniline | Increased solubility, lower conductivity | Steric hindrance from ortho-substituent disrupts chain packing. |

| 4-Ethoxyaniline | Modified electronic properties | Electron-donating group influences the polymer's redox potentials. |

| N-alkylanilines | Greatly increased solubility, decreased conductivity | Alkyl group prevents close chain packing and can hinder charge transport. |

| This compound | Enhanced solubility, tunable electronic properties | Combination of electron-donating para-group and bulky N-alkyl group. |

This table provides a predictive overview of how the structural features of this compound could influence the properties of the corresponding polymer.

Application as a Core Scaffold in Fine Chemical Synthesis

The 4-ethoxyaniline framework is a foundational structure in the synthesis of various fine chemicals, particularly dyes and pharmaceutical intermediates. wikipedia.orgnbinno.comnbinno.com The N-(3-methylbutyl) derivative is a precursor to more specialized molecules within these classes, where the alkyl group is introduced to modify properties such as color fastness, solubility, or biological activity.

A major application of aromatic amines is in the production of azo dyes. unb.canih.gov This process involves a two-step reaction:

Diazotization : The primary amine precursor (4-ethoxyaniline) is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic solution) at low temperatures to form a diazonium salt. nih.gov

Azo Coupling : The highly reactive diazonium salt acts as an electrophile and is reacted with a coupling component, which is an electron-rich aromatic compound like a phenol or another aniline derivative. nih.gov

While this compound itself cannot be diazotized due to the secondary amine, it can be used as the coupling component. The secondary amine is an activating group, directing the electrophilic diazonium salt to the ortho position on the aromatic ring. The resulting N-alkylated azo dye would possess distinct properties conferred by the 3-methylbutyl group, such as altered hue and improved solubility in non-polar media. Azo dyes derived from p-phenetidine (B124905) are used to create a range of colors including yellows, oranges, and reds. nbinno.comunb.ca

Table 3: Azo Dyes Derived from 4-Ethoxyaniline (p-phenetidine) as the Diazo Component

| Diazo Component | Coupling Component | Resulting Azo Dye Class | Typical Color Range |

|---|---|---|---|

| 4-Ethoxyaniline | Phenol | Hydroxyazo Dye | Yellow / Orange |

| 4-Ethoxyaniline | Naphthol AS-VL | Naphthol AS Azo Dye | Red / Violet |

| 4-Ethoxyaniline | 3-Chloroaniline | Disazo Dye Intermediate | Brown |

| 4-Ethoxyaniline | Salicylic Acid | Mordant Azo Dye | Yellow |

This table shows examples of fine chemicals (azo dyes) synthesized using the 4-ethoxyaniline core structure.

Development as a Chemical Probe for Fundamental Mechanistic Research

In fundamental chemical research, molecules are often designed as probes to investigate reaction mechanisms or biological interactions. The structure of this compound allows for its potential development as a chemical probe. By systematically modifying its structure, researchers can study how steric and electronic effects influence chemical and physical processes.

For example, a series of N-alkylated 4-ethoxyanilines with varying alkyl chain lengths and branching (e.g., N-ethyl, N-butyl, N-isobutyl, N-neopentyl) could be synthesized. This series, including this compound, could be used to probe the steric requirements of an enzyme's active site or to study the kinetics of reactions involving the amine nitrogen. The rate of a specific reaction, such as N-oxidation or electrophilic aromatic substitution, could be measured for each member of the series to build a quantitative structure-activity relationship (QSAR).

Furthermore, the parent compound, 4-ethoxyaniline, is known to be oxidized by peroxidases to form reactive metabolites. Studying the N-(3-methylbutyl) derivative in similar enzymatic systems could provide insight into how N-alkylation affects metabolic pathways and the formation of reactive intermediates. The bulky alkyl group could sterically hinder the approach of the enzyme, altering the rate and products of metabolism compared to the primary amine precursor. Such studies are crucial for understanding the mechanisms of chemical transformations in complex systems.

Future Perspectives and Emerging Research Directions for 4 Ethoxy N 3 Methylbutyl Aniline

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of N-alkylanilines often involves methodologies that are resource-intensive and can generate significant waste. The future of synthesizing compounds like 4-ethoxy-N-(3-methylbutyl)aniline will undoubtedly focus on greener and more efficient alternatives.

One of the most promising avenues is the advancement of biocatalytic methods . The use of enzymes such as transaminases and imine reductases is gaining traction for the synthesis of secondary amines. wisdomlib.orgsci-hub.se These enzymatic processes offer high selectivity and operate under mild conditions, significantly reducing the environmental impact. For the synthesis of this compound, a potential biocatalytic route could involve the reductive amination of 4-ethoxy-aniline with 3-methylbutanal, catalyzed by an engineered imine reductase.

Catalytic N-alkylation using non-precious metal catalysts is another key area of development. ncert.nic.in Researchers are actively exploring the use of earth-abundant metals like manganese and iron to catalyze the N-alkylation of anilines with alcohols, a process that generates water as the only byproduct. ncert.nic.in This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly atom-economical approach.

Furthermore, the principles of green chemistry are being increasingly integrated into synthetic protocols. This includes the use of microwave-assisted synthesis to accelerate reaction times and reduce energy consumption, as well as the exploration of more environmentally benign solvents. researchgate.netsigmaaldrich.com For instance, the synthesis of N-aryl azacycloalkanes has been efficiently achieved using microwave irradiation in an aqueous medium. researchgate.net The development of such a process for the N-alkylation of 4-ethoxyaniline with a suitable 3-methylbutyl precursor would represent a significant step towards a more sustainable manufacturing process.

Flow chemistry is another emerging technology that promises more efficient and safer synthesis. Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, reduced by-product formation, and easier scalability. researchgate.net

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional N-Alkylation | Well-established methods | Often requires harsh reagents, stoichiometric base, and generates significant waste. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a factor, may require specific substrate compatibility. |

| Catalytic N-Alkylation (non-precious metals) | High atom economy, use of abundant and less toxic metals. | May require higher temperatures and catalyst development is ongoing. |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption. | Scalability can be a challenge for some microwave reactors. |

| Flow Chemistry | Excellent reaction control, enhanced safety, ease of scalability. | Initial setup cost can be higher. |

Exploration of Novel Reactivity Patterns

Beyond its synthesis, the future of this compound will also be defined by the discovery of novel reactivity patterns. The interplay between the electron-donating ethoxy group at the para-position and the N-isoamyl group creates a unique electronic and steric environment that could be exploited in various chemical transformations.

The amino group in aniline (B41778) is a strong activating group, directing electrophiles to the ortho and para positions. rsc.org In this compound, the para position is blocked, suggesting that electrophilic aromatic substitution reactions would predominantly occur at the positions ortho to the amino group. However, the steric bulk of the N-(3-methylbutyl) group could influence the regioselectivity of these reactions, a factor that warrants further investigation.

The oxidation of N-alkylanilines is known to produce species like benzidines and diphenylamines through head-to-tail and tail-to-tail coupling. wisdomlib.orgrsc.org The specific substitution pattern of this compound could lead to novel polymeric structures or functional dyes upon controlled oxidation.

A more nascent area of exploration is the involvement of such aniline derivatives in cycloaddition reactions . While not as common as other transformations, the diene-like character of the aniline ring can, under certain conditions, participate in Diels-Alder type reactions. sci-hub.seacs.org Furthermore, the nitrogen atom could potentially act as a nucleophile in intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

The generation and reactivity of alkoxy radicals from precursors like N-alkoxyamines is an emerging field in organic synthesis. chimia.ch Investigating the potential for this compound to be converted into a corresponding N-alkoxyamine and subsequently used to generate radicals could open up new avenues for C-H functionalization and the synthesis of complex molecules.

Integration of Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical research. For a compound like this compound, these computational tools can be applied in several impactful ways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological and physical properties of molecules. wisdomlib.orgsci-hub.sebeilstein-journals.org By training ML models on datasets of known aniline derivatives, it is possible to predict properties such as lipophilicity, toxicity, and reactivity for novel compounds like this compound. This in silico screening can significantly accelerate the discovery of new applications and identify potential hazards early in the research process.

Furthermore, AI is playing a crucial role in catalyst design . ncert.nic.ingoogle.comtransparencymarketresearch.com By analyzing large datasets of catalytic reactions, machine learning algorithms can identify key features of a catalyst that lead to high activity and selectivity. This approach can accelerate the discovery of new and improved catalysts for the sustainable synthesis of N-alkylanilines.

The table below summarizes the potential applications of machine learning in the study of this compound.

| Machine Learning Application | Potential Impact on this compound Research |

| QSAR/QSPR Modeling | Prediction of biological activity, toxicity, and physicochemical properties, guiding application discovery. wisdomlib.orgsci-hub.sebeilstein-journals.org |

| Retrosynthesis Prediction | Design of novel and efficient synthetic routes. sigmaaldrich.comrsc.orggoogle.com |

| Catalyst Design | Acceleration of the discovery of new catalysts for sustainable synthesis. ncert.nic.ingoogle.comtransparencymarketresearch.com |

| Reaction Outcome Prediction | Anticipating the products and yields of unknown reactions, reducing experimental effort. mdpi.comrsc.orgyoutube.com |

Cross-Disciplinary Research Avenues in Advanced Materials

The unique combination of an aromatic amine and alkoxy functionalities in this compound makes it a candidate for incorporation into various advanced materials, opening up exciting cross-disciplinary research avenues.

In the field of polymer science , aniline derivatives are precursors to polyanilines, a class of conducting polymers. rsc.orgrsc.org The specific substituents on the aniline monomer can be used to tune the properties of the resulting polymer, such as its solubility, processability, and conductivity. The ethoxy and N-isoamyl groups in this compound could impart desirable properties to a corresponding polyaniline, potentially making it more soluble in common organic solvents and thus easier to process into thin films for applications in sensors or electronic devices. rsc.org

The field of organic electronics relies on the development of novel organic semiconductors. sigmaaldrich.comrsc.org Aniline derivatives can be used as building blocks for larger conjugated molecules or polymers with tailored electronic properties. The electron-donating nature of the ethoxy and amino groups in this compound could make it a useful component in hole-transporting materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Another important application of aniline derivatives is as corrosion inhibitors . mdpi.comresearchgate.net The nitrogen and oxygen atoms in the molecule can coordinate to metal surfaces, forming a protective layer that prevents corrosion. The long alkyl chain of the isoamyl group could enhance the hydrophobicity of this protective layer, potentially making this compound an effective corrosion inhibitor for various metals in different environments.

The diverse potential applications of this class of compounds in materials science are summarized below.

| Application Area | Potential Role of this compound |

| Conducting Polymers | As a monomer to produce soluble and processable polyanilines for sensors and coatings. rsc.orgrsc.org |

| Organic Electronics | As a building block for hole-transporting materials in OLEDs and OPVs. sigmaaldrich.comrsc.org |

| Corrosion Inhibition | As an effective corrosion inhibitor for metals due to its coordinating atoms and hydrophobic tail. mdpi.comresearchgate.net |

| Dyes and Pigments | As a precursor for the synthesis of novel azo dyes with specific color and functional properties. wisdomlib.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.